3,3'-Diethylthiacarbocyanine

Description

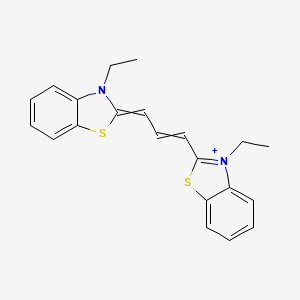

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18403-49-1 |

|---|---|

Formule moléculaire |

C21H21N2S2+ |

Poids moléculaire |

365.5 g/mol |

Nom IUPAC |

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |

Clé InChI |

JGLWGLKNDHZFAP-UHFFFAOYSA-N |

SMILES canonique |

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Diethylthiacarbocyanine Iodide: Core Properties and Advanced Applications

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 3,3'-Diethylthiacarbocyanine iodide. This document delves into its fundamental physicochemical and spectral properties, offers insights into its primary applications, and provides detailed protocols for its effective use in a laboratory setting.

Introduction: Unveiling a Versatile Cyanine Dye

This compound iodide, often abbreviated as DiSC2(3), is a symmetrical cyanine dye renowned for its fluorescent properties.[1][2] As a member of the carbocyanine family, its molecular structure features two benzothiazole heterocyclic nuclei linked by a polymethine chain. This conjugated system is the basis for its strong light absorption and emission characteristics, making it an invaluable tool in various scientific disciplines.[3]

This guide will navigate through the essential technical data, from its chemical identity to its spectral behavior, and translate this information into practical, field-proven applications. The focus will be on providing not just protocols, but the scientific reasoning behind them, enabling researchers to optimize their experiments and interpret their results with confidence.

Core Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of a fluorescent probe is paramount for its successful application. The following tables summarize the key physicochemical and spectral characteristics of this compound iodide.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Synonyms | DiSC2(3), 3-Ethyl-2-[3-[3-ethyl-2(3H)-benzothiazolylidene]-1-propenyl]benzothiazolium iodide | [2][4] |

| CAS Number | 905-97-5 | [1][2][4][5][6] |

| Molecular Formula | C₂₁H₂₁IN₂S₂ | [1][2][4][7] |

| Molecular Weight | 492.44 g/mol | [1][2][4][7] |

| Appearance | Green crystals or amber to brown to dark green powder | [1][4][5] |

| Melting Point | 268-270 °C (with decomposition) | [1][5][6] |

| Solubility | Soluble in methanol, ethanol, and DMSO | [4] |

Table 2: Spectral Properties

| Property | Value | Conditions | Source(s) |

| Absorption Maximum (λmax) | ~560 nm | In Methanol | [4][6] |

| Emission Maximum (λem) | ~577-597 nm | In Dimethyl Sulfoxide (DMSO) | [8] |

Note on CAS Numbers: It is important to distinguish 3,3'-Diethylthia carbocyanine iodide (CAS 905-97-5) from the longer-chain 3,3'-Diethylthiadicarbo cyanine iodide (CAS 514-73-8). The latter has a different polymethine bridge length and thus different spectral properties.

Key Applications and Mechanistic Insights

The utility of this compound iodide spans multiple domains of research, primarily leveraging its fluorescent capabilities.

Fluorescent Imaging and Flow Cytometry

Due to its high molar absorptivity and fluorescence, this dye is widely used as a fluorescent label in various imaging modalities.[1] It can be used to stain cellular structures for visualization in fluorescence microscopy and for quantitative analysis of cell populations in flow cytometry.[1] Its lipophilic nature allows it to readily associate with cellular membranes.[9]

Mitochondrial Membrane Potential (ΔΨm) Probe

A primary application of this compound iodide is the assessment of mitochondrial health.[10] Mitochondria in healthy, respiring cells maintain a significant electrochemical proton gradient (Δp) across their inner membrane, with the major component being the mitochondrial membrane potential (ΔΨm).[10]

As a lipophilic cation, this compound iodide accumulates in the mitochondrial matrix of energized cells in a manner dictated by the Nernst equation.[10] A higher, more negative ΔΨm will drive greater accumulation of the positively charged dye within the mitochondria. Changes in fluorescence intensity can thus be correlated with changes in ΔΨm. A decrease in mitochondrial fluorescence would indicate mitochondrial depolarization, a hallmark of cellular stress and an early event in apoptosis.[10][11]

It is crucial to use very low, non-quenching concentrations of the dye for this application to ensure that the fluorescence signal is directly proportional to the amount of accumulated dye and, therefore, to the ΔΨm.[12]

Diagram: Workflow for Mitochondrial Membrane Potential Assay

Caption: A generalized workflow for assessing mitochondrial membrane potential.

Experimental Protocol: Measurement of ΔΨm by Flow Cytometry

This protocol provides a robust method for the quantitative assessment of mitochondrial membrane potential in a cell suspension using this compound iodide.

Materials:

-

This compound iodide (CAS 905-97-5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Suspension cells of interest

-

Positive control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

-

Flow cytometer with ~561 nm excitation and appropriate emission filters

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound iodide in high-quality anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[4] The solution is stable for at least 2 years under these conditions.[4]

-

On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium or buffer to a final concentration in the low nanomolar range (e.g., 1-10 nM). The optimal concentration must be determined empirically for each cell type to avoid fluorescence quenching and mitochondrial toxicity.[12]

-

Prepare a 10 mM stock solution of CCCP in DMSO for use as a positive control for mitochondrial depolarization.

-

-

Cell Preparation:

-

Harvest cells and adjust the density to approximately 1 x 10⁶ cells/mL in pre-warmed culture medium.

-

For the positive control, treat a sample of cells with CCCP (e.g., 5-10 µM final concentration) for 10-15 minutes at 37°C to induce mitochondrial depolarization.

-

-

Staining Procedure:

-

Add the this compound iodide working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Do not wash the cells, as the dye's accumulation is dependent on maintaining equilibrium across the mitochondrial membrane.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Excite the dye using a laser line close to its absorption maximum (e.g., 561 nm).

-

Collect the emission fluorescence in the appropriate channel (e.g., ~585/42 nm bandpass filter).

-

Record the mean fluorescence intensity for the untreated (healthy) cells and the CCCP-treated (depolarized) cells. A significant decrease in fluorescence in the CCCP-treated sample validates the assay's sensitivity to ΔΨm.

-

Safety and Handling

As a laboratory chemical, this compound iodide requires careful handling to ensure user safety.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[7][13] It may also cause respiratory irritation.[7][13] It is harmful if swallowed.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat when handling the solid compound or its solutions.[14]

-

Handling: Avoid generating dust.[14] Use in a well-ventilated area or under a chemical fume hood.[14] Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][14] The compound is light-sensitive and should be stored in opaque, tightly sealed containers.[4][5][14] Recommended long-term storage is at -20°C.[4]

Conclusion

This compound iodide is a powerful and versatile fluorescent probe with significant applications in cell biology and beyond. Its utility as a reporter of mitochondrial membrane potential provides a critical tool for investigating cellular health, metabolism, and apoptosis. By understanding its core properties and adhering to carefully designed protocols, researchers can effectively harness the capabilities of this dye to gain deeper insights into complex biological systems.

References

- Fisher Scientific Chemicals. (2025). SAFETY DATA SHEET: 3,3'-Diethylthiadicarbocyanine iodide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,3'-Diethylthiadicarbocyanine Iodide.

- AdipoGen Life Sciences. (n.d.). This compound iodide.

- Chem-Impex. (n.d.). This compound iodide.

- ChemicalBook. (2023). This compound IODIDE.

- TCI Chemicals. (2023). SAFETY DATA SHEET: this compound Iodide.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 3,3'-Diethylthiacyanine iodide.

- Valha, J., et al. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Molecules, 16(11), 9464-9473.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET: this compound iodide.

- Sigma-Aldrich. (n.d.). This compound iodide.

- PubChem. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide.

- PhotochemCAD. (n.d.). This compound iodide.

- PubChem. (n.d.). This compound iodide.

- ResearchGate. (n.d.). Absorption and emission spectra of 3,3′-diethylthiatricarbocyanine iodide in dimethyl sulfoxide.

- Ly, J. D., et al. (2017). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. Biotechnology journal, 12(9), 1600139.

- MedChemExpress. (n.d.). 3,3-Diethylthiacarbocyanine iodide.

- Salvioli, S., et al. (1998). Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1366(1-2), 119-129.

- AAT Bioquest. (n.d.). DiSC2(3) [3,3-Diethylthiacarbocyanine iodide].

- Santa Cruz Biotechnology. (n.d.). 3,3′-Diethylthiacarbocyanine iodide.

- Conover, T. E., & Racker, E. (1985). Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation. Journal of bioenergetics and biomembranes, 17(5), 299-309.

- Sigma-Aldrich. (n.d.). 3,3-Diethylthiacarbocyanine iodide, Dye content 95 %.

- ABP Biosciences. (n.d.). Mitochondrial Membrane Potential Assays.

- Garner, D. L., et al. (1997). Determination of High Mitochondrial Membrane Potential in Spermatozoa Loaded with the Mitochondrial Probe 5,5′,6,6′-Tetrachloro-1,1′,3,3′-Tetraethylbenzimidazolyl-Carbocyanine Iodide (JC-1) by Using Fluorescence-Activated Flow Cytometry. Biology of Reproduction, 57(5), 1021-1026.

- Thermo Scientific Chemicals. (n.d.). 3,3'-Diethylthiadicarbocyanine iodide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. This compound IODIDE | 905-97-5 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound iodide | C21H21IN2S2 | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 10. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abpbio.com [abpbio.com]

- 12. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 3,3'-Diethylthiacarbocyanine Iodide: Chemical Structure, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3,3'-Diethylthiacarbocyanine iodide (DTCI), a prominent member of the cyanine dye family. We delve into its core chemical structure, elucidate its physicochemical properties, and present a detailed, field-proven methodology for its multi-step synthesis. The narrative, designed for researchers and drug development professionals, emphasizes the causal logic behind experimental choices. Furthermore, we explore the mechanism underpinning its utility as a fluorescent probe and highlight its key applications in modern biological and chemical research, including fluorescence microscopy and biomolecule labeling.

Introduction to Cyanine Dyes and this compound Iodide (DTCI)

Cyanine dyes are a class of synthetic organic compounds characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei.[1][2] This extended π-conjugated system is the basis for their strong absorption and fluorescence properties, typically in the visible to near-infrared spectrum.[1][2] Their utility is vast, ranging from photographic sensitization to advanced biomedical imaging and diagnostics.[2][3]

This compound iodide, also known by synonyms such as DiSC2(3) and 3-Ethyl-2-[3-[3-ethyl-2(3H)-benzothiazolylidene]-1-propenyl]benzothiazolium iodide, is a classic example of this family.[4][5] It is a cationic trimethine cyanine dye featuring two benzothiazole rings. Its robust photophysical properties and environmental sensitivity make it an invaluable tool for scientists, particularly as a fluorescent probe for labeling and visualizing hydrophobic structures like cellular membranes.[1][6]

Chemical Structure and Physicochemical Properties

The structure of DTCI consists of two 3-ethylbenzothiazolium cations linked by a three-carbon polymethine bridge.[1][7] The positive charge of the delocalized system is balanced by an iodide counter-anion. This extended conjugation is responsible for its intense color and fluorescence.[1] The ethyl groups on the nitrogen atoms enhance its lipophilicity, facilitating interaction with nonpolar environments.

Table 1: Physicochemical Properties of this compound Iodide

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁IN₂S₂ | [1][7] |

| Molecular Weight | 492.44 g/mol | [3][5] |

| Appearance | Amber to dark green powder or crystals | [4][8] |

| CAS Number | 905-97-5 | [7][8] |

| Max. Absorption (λmax) | 557-560 nm (in Methanol) | [3][8][9] |

| Solubility | Soluble in methanol, ethanol, DMSO | [3][8] |

| Storage Conditions | 2-8°C, protect from light and moisture | [8][10] |

Synthesis of this compound Iodide

The synthesis of DTCI is a multi-step process that relies on foundational principles of heterocyclic and condensation chemistry. The general strategy involves first constructing the benzothiazole core, followed by its activation through quaternization, and finally, a condensation reaction to form the linking polymethine bridge.

Step 1: Synthesis of the Benzothiazole Core (2-Methylbenzothiazole)

Principle: The foundational step is the synthesis of the 2-methylbenzothiazole heterocycle. This is typically achieved via a condensation reaction between 2-aminothiophenol and an acetylating agent, such as acetic anhydride.[11][12] The reaction involves an initial N-acetylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol and a slight molar excess of glacial acetic acid, which serves as both reactant and solvent.[11]

-

Add acetic anhydride (approximately 1.0-1.2 molar equivalents relative to 2-aminothiophenol).[12]

-

Heat the mixture to reflux (typically 110-150°C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water or a dilute sodium bicarbonate solution to neutralize the excess acid.

-

The product, 2-methylbenzothiazole, will often separate as an oil or solid. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the crude product.

-

Purify the 2-methylbenzothiazole by vacuum distillation.

Step 2: Formation of the Quaternary Salt (1-Ethyl-2-methylbenzothiazolium Iodide)

Principle: The methyl group at the 2-position of the benzothiazole ring is not sufficiently acidic to participate in the subsequent condensation. To activate it, the ring nitrogen is quaternized via an S_N2 reaction with an alkylating agent, typically iodoethane.[13] This quaternization withdraws electron density from the ring system, significantly increasing the acidity of the C2-methyl protons and making them susceptible to deprotonation by a weak base.

Experimental Protocol:

-

Dissolve the purified 2-methylbenzothiazole in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile in a sealed reaction vessel.[13]

-

Add a slight molar excess (approximately 1.1-1.5 equivalents) of iodoethane.

-

Heat the mixture, typically between 80-100°C, for several hours (e.g., 5 hours). The reaction should be performed in a well-ventilated fume hood.[13]

-

As the reaction proceeds, the quaternary salt product, 1-ethyl-2-methylbenzothiazolium iodide, will precipitate from the solution.

-

Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash it with a cold solvent like diethyl ether to remove unreacted starting materials, and dry it under vacuum.

Step 3: Condensation and Formation of the Polymethine Bridge

Principle: This is the final, key step where the cyanine dye is formed. Two molecules of the activated quaternary salt are condensed with a molecule that provides the central carbon atom of the trimethine bridge.[14] Triethyl orthoformate is an ideal reagent for this purpose.[15][16] The reaction is typically catalyzed by a basic solvent like pyridine, which facilitates the deprotonation of the activated methyl group to form a reactive methylene base intermediate. This intermediate then attacks the orthoformate, leading to the formation of the conjugated polymethine chain that links the two heterocyclic nuclei.

Experimental Protocol:

-

Suspend 1-ethyl-2-methylbenzothiazolium iodide (2 equivalents) in a basic, high-boiling solvent such as pyridine.

-

Add triethyl orthoformate (approximately 1.0-1.2 equivalents based on the salt).

-

Heat the mixture to reflux for 30-60 minutes. A deep color change should be observed as the conjugated dye is formed.

-

Monitor the reaction by TLC or UV-Vis spectroscopy to confirm the formation of the product, identified by its strong absorption peak around 557 nm.

-

After the reaction is complete, cool the mixture to room temperature. The DTCI product will often crystallize directly from the reaction mixture.

-

Collect the crystalline product by filtration.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol or a methanol/water mixture, to obtain the purified this compound iodide.[3]

Mechanism of Action and Key Applications

Mechanism as a Fluorescent Probe

The utility of DTCI as a fluorescent probe stems from its environment-sensitive photophysics.[6] In aqueous solutions, the dye molecules tend to aggregate, which quenches their fluorescence. However, when introduced to a system containing lipid membranes or other hydrophobic domains (such as the hydrophobic pockets of proteins), the lipophilic dye partitions into these nonpolar environments.[6] This disaggregation and the change in the local environment's polarity lead to a dramatic enhancement of its fluorescence quantum yield.[1][6] This "turn-on" fluorescence mechanism makes it an excellent stain for visualizing cellular membranes.

Key Applications in Research

The unique properties of DTCI have led to its widespread adoption in various scientific disciplines:

-

Fluorescent Imaging: It is extensively used as a fluorescent stain in microscopy to visualize the plasma membranes of living cells and other lipid-rich structures.[17]

-

Biomolecule Labeling: DTCI and similar cyanine dyes can be employed to label proteins and nucleic acids, enabling the study of molecular interactions and cellular processes.[1][17] Its binding to DNA can induce circular dichroism, providing insights into DNA helicity and dye binding modes.[2]

-

Flow Cytometry: In flow cytometry, it can be used to analyze cell populations by staining cell membranes, providing a distinct fluorescence signal.[17]

-

Potential Therapeutic and Diagnostic Applications: Research has explored its use in photodynamic therapy, where light activation could trigger therapeutic effects.[17] It has also been investigated for its ability to bind to specific DNA structures, which could be leveraged for diagnostic purposes.[3] It is important to note, however, that like many fluorescent probes, it can impact cellular energy metabolism, which should be considered during experimental design.[18]

Conclusion

This compound iodide is a chemically robust and photophysically versatile cyanine dye. Its synthesis, while multi-stepped, is based on well-established chemical principles, making it accessible for synthetic chemistry labs. For cell biologists, biochemists, and drug development professionals, its role as an environment-sensitive fluorescent probe provides a powerful and reliable method for imaging cellular membranes and studying biomolecular interactions. A thorough understanding of its chemical properties, synthesis, and mechanism of action allows researchers to fully exploit its capabilities as a fundamental tool in scientific investigation.

References

- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).

- Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.).

- This compound iodide | C21H21IN2S2 | CID 5709759 - PubChem. (n.d.).

- CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents. (n.d.).

- 3,3'-Diethylthiatricarbocyanine iodide | C25H25IN2S2 | CID 5702699 - PubChem. (n.d.).

- This compound iodide - PhotochemCAD. (n.d.).

- 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - NIH. (2011).

- The effect of the fluorescent probe, 3,3'-dipropylthiadicarbocyanine iodide, on the energy metabolism of Ehrlich ascites tumor cells - PubMed. (1981).

- A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - RSC Publishing. (n.d.).

- 1-Ethyl-2-methyl-1,3-benzothiazol-1-ium;iodide - PubChem. (n.d.).

- Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA - ResearchGate. (n.d.).

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.).

- π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing). (n.d.).

- One-Pot Reactions of Triethyl Orthoformate with Amines. (2023).

- (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines - ResearchGate. (2023).

Sources

- 1. CAS 905-97-5: 3,3′-Diethylthiacarbocyanine iodide [cymitquimica.com]

- 2. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. This compound Iodide | 905-97-5 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 7. This compound iodide | C21H21IN2S2 | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound IODIDE | 905-97-5 [chemicalbook.com]

- 9. PhotochemCAD | this compound iodide [photochemcad.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 15. repositorium.uminho.pt [repositorium.uminho.pt]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. The effect of the fluorescent probe, 3,3'-dipropylthiadicarbocyanine iodide, on the energy metabolism of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3,3'-Diethylthiacarbocyanine iodide (DTCI) is a synthetic cyanine dye renowned for its vibrant color and significant fluorescence properties.[1][2] As a member of the polymethine dye family, its structure is characterized by two benzothiazole heterocyclic nuclei linked by a polymethine bridge.[2][3] This extended π-conjugated system is the primary determinant of its profound photophysical characteristics, including strong absorption and emission in the visible region of the electromagnetic spectrum.[2][4] These attributes have established DTCI as an invaluable tool in diverse scientific and technological fields, from serving as a fluorescent probe in biological imaging and flow cytometry to its use in the development of photonic devices and sensors.[1] This guide provides a comprehensive exploration of the core photophysical properties of DTCI, offering both theoretical understanding and practical experimental guidance for researchers, scientists, and professionals in drug development.

I. Core Photophysical Parameters

The interaction of this compound iodide with light is governed by a set of key photophysical parameters that dictate its behavior in various applications. Understanding these parameters is fundamental to harnessing the full potential of this versatile dye.

A. Absorption and Emission Spectra

The electronic absorption spectrum of DTCI is characterized by an intense, sharp absorption band in the visible region, typically peaking around 559-560 nm in methanol.[5][6][7] This absorption corresponds to the S₀ → S₁ electronic transition. The molar extinction coefficient (ε) at this wavelength is notably high, in the range of 161,000 M⁻¹cm⁻¹, indicating a high probability of photon absorption.[5]

Upon excitation, the molecule relaxes to the ground state via several pathways, one of which is fluorescence emission. The fluorescence spectrum of DTCI is typically a mirror image of its absorption spectrum, with a peak emission wavelength around 585 nm in toluene/DMSO mixtures when excited at 570 nm.[8] The difference between the absorption and emission maxima is known as the Stokes shift.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λ_abs) | 559.25 nm | Ethanol | [5] |

| Molar Extinction Coefficient (ε) | 161,000 M⁻¹cm⁻¹ | Ethanol | [5] |

| Emission Maximum (λ_em) | ~585 nm | Toluene/DMSO | [8] |

| Fluorescence Quantum Yield (Φ_f) | 0.05 | Ethanol | [5] |

| Triplet Quantum Yield (Φ_T) | 0.004 | Ethanol | [9] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.002 | Ethanol | [9] |

B. Quantum Yield and Excited State Deactivation

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For DTCI in ethanol, the fluorescence quantum yield is relatively low at 0.05.[5] This indicates that non-radiative decay pathways are significant competitors to fluorescence. The primary deactivation pathways for the excited singlet state of DTCI are photoisomerization and fluorescence, with intersystem crossing to the triplet state occurring with very low efficiency.[9] In ethanol, the triplet yield is approximately 0.004, leading to a singlet oxygen quantum yield of 0.002.[9]

Photoisomerization, a process involving rotation around a C-C bond in the polymethine chain, is a major non-radiative decay channel for many cyanine dyes.[10] The efficiency of this process is highly dependent on the molecular environment, including solvent viscosity and temperature.[10]

II. Environmental Effects on Photophysical Properties

The photophysical properties of DTCI are not intrinsic but are highly sensitive to its immediate environment. Factors such as solvent polarity and the propensity for self-aggregation can dramatically alter its spectral behavior.

A. Solvatochromism

The polarity of the solvent can influence the absorption and emission spectra of DTCI, a phenomenon known as solvatochromism. Studies in binary mixtures of dimethyl sulfoxide (DMSO) and toluene have shown that preferential solvation of the dye molecules can significantly affect the quantum efficiency of photoisomerization.[8][11] As the volume fraction of the less polar solvent (toluene) increases, the quantum efficiency of photoisomerization decreases.[8] This is attributed to the formation of a solvation shell around the dye that influences the relaxation mechanisms of the excited state.[8][11]

B. Aggregation: H- and J-Aggregates

At higher concentrations, cyanine dyes like DTCI have a strong tendency to self-assemble into aggregates.[12][13] These aggregates exhibit distinct photophysical properties compared to the monomeric form. The specific arrangement of the dye molecules within the aggregate dictates the nature of the spectral shift.

-

H-aggregates (Hypsochromic): In H-aggregates, the dye molecules are arranged in a parallel, "sandwich-like" fashion.[13] This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer.[13]

-

J-aggregates (Bathochromic): In J-aggregates, the molecules are arranged in a head-to-tail fashion.[13] This results in a sharp, intense, and red-shifted (bathochromic) absorption band, often referred to as the J-band.[13]

The formation of H- versus J-aggregates can be controlled by various factors, including the solvent, the presence of certain ions, or the addition of other molecules.[14][15] For instance, in certain ionic liquids, cyanine dyes can be triggered to form fluorescent H-aggregates, while the addition of aqueous NaOH can induce the formation of J-aggregates.[14]

Caption: Formation of H- and J-aggregates from DTCI monomers.

III. Experimental Methodologies

Accurate characterization of the photophysical properties of DTCI requires precise experimental techniques. The following section outlines the standard protocols for measuring key parameters.

A. Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield.

Protocol:

-

Sample Preparation: Prepare a stock solution of DTCI in a spectroscopic grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of the solvent as a baseline.

-

Measure the absorption spectrum of the DTCI solutions.

-

Determine the wavelength of maximum absorption (λ_abs) and the corresponding absorbance.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum. The emission and excitation slits should be kept narrow to ensure good spectral resolution.

-

Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an emission profile that overlaps with that of DTCI.

-

Measure the absorbance and integrated fluorescence intensity of both the DTCI solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be kept below 0.1.

-

Calculate the quantum yield of DTCI using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the DTCI solution and the standard solution, respectively.

-

Caption: Workflow for steady-state absorption and fluorescence measurements.

B. Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime of DTCI.

Protocol:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

-

Sample Preparation: Prepare a dilute solution of DTCI with an absorbance of approximately 0.1 at the excitation wavelength.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the absorption maximum.

-

Collect the fluorescence emission at the emission maximum using a fast photodetector.

-

Record the time difference between the excitation pulse and the arrival of the first fluorescence photon.

-

Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

Deconvolute the instrument response function (IRF) from the measured fluorescence decay.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ). In some cases, such as in binary solvent mixtures, the fluorescence decay of DTCI can be bi-exponential.[11]

-

IV. Applications in Research and Drug Development

The unique photophysical properties of DTCI make it a valuable tool in various research and development applications.

-

Fluorescent Probing: DTCI and its derivatives are widely used as fluorescent probes to study the structure and dynamics of biomolecules such as DNA and proteins.[2][10] Their fluorescence characteristics can be sensitive to the local environment, providing information about binding events and conformational changes.[10]

-

Cellular Imaging: The strong fluorescence of DTCI allows for its use in cellular imaging and flow cytometry to label and track specific cellular components.[1]

-

Photosensitizers: Although the triplet and singlet oxygen quantum yields are low in common solvents, the photophysical properties of cyanine dyes can be modulated. In organized media like liposomes, deactivation processes such as fluorescence and triplet formation become more efficient, leading to higher triplet and singlet oxygen quantum yields.[16] This opens up possibilities for their use as photosensitizers in photodynamic therapy.

V. Conclusion

This compound iodide is a versatile fluorescent dye with a rich and complex photophysical profile. Its absorption and emission characteristics, quantum yields, and sensitivity to the local environment are all critical factors that determine its utility in a wide range of applications. A thorough understanding of these properties, coupled with precise experimental characterization, is essential for researchers and drug development professionals seeking to leverage the full potential of this powerful molecular tool.

References

- Verde-Calvo, M., et al. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Photochemistry and Photobiology, 57(3), 472-479. [Link]

- Reddi, E., et al. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. Photochemistry and Photobiology, 57(3), 472-479. [Link]

- Petrov, N. Kh., et al. (2002). Photophysical Properties of this compound Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 106(40), 9277–9281. [Link]

- Giri, R., & Kumar, S. (2010). Ionic liquid-controlled J- versus H-aggregation of cyanine dyes.

- Petrov, N. Kh., Gulakov, M. N., Alfimov, M. V., Busse, G., Frederichs, B., & Techert, S. (2002). Photophysical Properties of this compound Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 106(40), 9277-9281. [Link]

- Nagamura, T., & Kamata, S. (2010). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 34(8), 1613-1619. [Link]

- Pradeep Research Group.

- Zhang, Y., et al. (2005). Transition of H- and J-aggregate of a Cyanine Dye Based on Cation Embedded in Aggregation. Chemistry Letters, 34(8), 1122-1123. [Link]

- Li, J., et al. (2006). Effects of different H+ sources on formation of J aggregation of cyanine dye. The Imaging Science Journal, 54(3), 147-152. [Link]

- Jurinovich, S., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. Journal of the American Chemical Society, 145(21), 11723–11735. [Link]

- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

- ResearchGate. Absorption and emission spectra of 3,3′-diethylthiatricarbocyanine iodide in dimethyl sulfoxide. [Link]

- Ali, S., et al. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. Sensors, 11(11), 10795-10807. [Link]

- Zin, N. F. M., & Nawawi, M. A. (2024). Photophysical Properties of 3,3'- Diethylthiacarbocyanine Iodide (DTCI) in Deep Eutectic Solvents (DES) and Molecular Solvents.

- Starovoytov, A. A., et al. (2018). Structural formula of cation of this compound. [Link]

- PubChem. This compound iodide. [Link]

- PubChem.

- ResearchGate. Evaluation of the photophysical properties of the cyanine dyes. [Link]

- Slanina, T., et al. (2021). Engineering the Photophysics of Cyanines by Chain C1´ Substituents. ChemRxiv. [Link]

- Sapunov, V. V., & Parkhats, M. V. (2018). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Journal of Applied Spectroscopy, 85(4), 629-634. [Link]

- Karlsson, J. K. G., et al. (2018). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Photochemical & Photobiological Sciences, 17(1), 54-61. [Link]

- Levitus, M., & Ranjit, S. (2011). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics, 44(1), 123-151. [Link]

- Semantic Scholar. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. [Link]

- Fingerprint - UNT Health. Aggregation and excitation trapping of 3,3′-diethyl-9-methylthiacarbocyanine iodide in disordered and uniaxially oriented polymer films. [Link]

- West, W., & Geddes, A. L. (1964). The Effects of Solvents and of Solid Substrates on the Visible Molecular Absorption Spectrum of Cyanine Dyes. The Journal of Physical Chemistry, 68(4), 837-847. [Link]

- Bhavya, P., et al. (2017). Solvent effects on the photophysical properties of coumarin dye. [Link]

- Wang, Y., et al. (2024). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules, 29(1), 234. [Link]

- Samanta, P. K., & Das, T. K. (2021). Capturing excitonic and polaronic effects in lead iodide perovskites using many-body perturbation theory. Journal of Materials Chemistry C, 9(42), 15065-15077. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 905-97-5: 3,3′-Diethylthiacarbocyanine iodide [cymitquimica.com]

- 3. This compound iodide | C21H21IN2S2 | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhotochemCAD | this compound iodide [photochemcad.com]

- 6. adipogen.com [adipogen.com]

- 7. This compound iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pradeepresearch.org [pradeepresearch.org]

- 14. Ionic liquid-controlled J- versus H-aggregation of cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3'-Diethylthiacarbocyanine iodide absorption and emission maxima

An In-depth Technical Guide to the Absorption and Emission Maxima of 3,3'-Diethylthiacarbocyanine Iodide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of this compound iodide (DTCI), a cyanine dye widely utilized in fluorescence-based applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes core principles with practical, field-proven insights to facilitate the effective use of this versatile fluorophore.

Introduction: The Significance of this compound Iodide (DTCI)

This compound iodide, also known as DiSC2(3), is a synthetic organic compound belonging to the carbocyanine dye family.[1] These dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[2][3] This extended π-conjugated system is the basis for their strong absorption of light and subsequent fluorescence, making them invaluable tools for biological imaging, flow cytometry, and the development of photonic devices.[2][4]

DTCI (CAS No: 905-97-5; Molecular Formula: C₂₁H₂₁IN₂S₂) is particularly noted for its sensitivity to its microenvironment, a property that can be leveraged to probe biological systems.[5][6] Understanding its core absorption and emission characteristics is paramount to designing robust and reproducible experiments.

Section 1: Fundamental Photophysical Properties of DTCI

The utility of DTCI as a fluorophore is governed by its electronic structure. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a π→π* electronic transition.[7] The molecule then relaxes from this excited singlet state (S₁) back to the ground state (S₀) through several competing pathways.

Key Deactivation Pathways:

-

Fluorescence: The desired pathway for most applications, involving the emission of a photon. The energy of the emitted photon is typically lower than the absorbed photon, a phenomenon known as the Stokes shift.

-

Photoisomerization: A dominant non-radiative decay pathway for many carbocyanine dyes in solution.[8] The flexible polymethine chain can twist from the stable trans isomer to a cis isomer in the excited state, which then typically relaxes to the ground state without emitting light.[9] This process significantly impacts the fluorescence quantum yield.

-

Intersystem Crossing: Transition to the triplet state is a very low-efficiency process for DTCI in the absence of a heavy-atom effect.[8]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , the ratio of photons emitted to photons absorbed. For DTCI, this value is highly dependent on factors that restrict photoisomerization, as any inhibition of this non-radiative pathway makes the radiative fluorescence pathway more favorable.[10]

Section 2: Spectroscopic Profile: Absorption and Emission Maxima

The absorption (λₘₐₓ, abs) and emission (λₘₐₓ, em) maxima of DTCI are highly sensitive to the polarity and viscosity of its environment. The data below, compiled from authoritative databases and commercial suppliers, summarizes its key spectral properties in common solvents.

| Solvent | λₘₐₓ (Absorption) (nm) | λₘₐₓ (Emission) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Reference(s) |

| Methanol | 555 - 560 | 556 | ~3,000 | Not specified | [1][11] |

| Ethanol | 559 | Not specified | 161,000 | 0.05 | [12] |

| DMSO | Not specified | Not specified | Not specified | Not specified | [13][14] |

Expert Insight: The significant variation in molar absorptivity reported between different sources highlights the critical importance of empirical validation. Factors such as purity, solvent grade, and aggregation can influence these values. The high molar absorptivity in ethanol (161,000 M⁻¹cm⁻¹) indicates a very strong probability of light absorption, classifying DTCI as a potent chromophore.[7][12]

Section 3: Causality of Spectral Shifts: Key Influencing Factors

A nuanced understanding of the factors that modulate DTCI's spectral behavior is essential for interpreting experimental results accurately.

-

Solvent Environment: The photophysics of DTCI are profoundly affected by the solvent.[13] In restrictive or highly organized environments, such as within the lipid bilayer of liposomes or in viscous solvents like glycerol, the physical hindrance of the polymethine chain reduces the efficiency of photoisomerization.[10][15] This directly results in an increase in the fluorescence quantum yield. For example, the quantum yield of a related dihexylthiacarbocyanine iodide increases from 0.10 in ethanol to 0.27 in liposomes.[10]

-

Concentration and Aggregation: At higher concentrations, cyanine dyes are prone to forming aggregates.[16] This self-association can lead to significant changes in the absorption spectrum.

-

H-aggregates (face-to-face stacking) typically result in a blue-shifted (hypsochromic) absorption band.[7]

-

J-aggregates (end-to-end association) cause a sharp, intense, and red-shifted (bathochromic) absorption band.[7]

-

Trustworthiness Principle: The potential for aggregation mandates that concentration-dependent studies be performed to ensure one is working with the monomeric form of the dye, unless the aggregates themselves are the subject of study.

-

Section 4: Experimental Protocol for Spectroscopic Characterization

This section provides a self-validating protocol for determining the absorption and emission maxima of DTCI. The causality behind each step is explained to ensure technical accuracy and reproducibility.

4.1 Materials and Reagents

-

This compound iodide (≥98% purity)[4]

-

Spectroscopic grade solvents (e.g., methanol, ethanol)

-

Volumetric flasks (Class A)

-

Micropipettes and tips

-

Quartz cuvettes (1 cm path length)

4.2 Instrumentation

-

Calibrated UV-Visible spectrophotometer

-

Calibrated spectrofluorometer

4.3 Step-by-Step Methodology

-

Preparation of a Primary Stock Solution (e.g., 1 mM):

-

Action: Accurately weigh a small amount of DTCI powder (e.g., 2.46 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 5 mL of DMSO or methanol) in a volumetric flask. DTCI is light-sensitive; protect the solution from light using aluminum foil.[1][11]

-

Causality: A concentrated primary stock in a good solvent like DMSO ensures stability and provides a reliable starting point for dilutions.[11] Protecting it from light prevents photobleaching.

-

-

Preparation of Working Solutions:

-

Action: Perform serial dilutions from the stock solution to prepare a series of working solutions in the final spectroscopic solvent (e.g., ethanol). For absorption measurements, aim for a final concentration that yields a maximum absorbance between 0.1 and 1.0. For fluorescence, dilute further to a maximum absorbance of < 0.1.

-

Causality: Absorbance values above 1.0 can suffer from non-linearity due to stray light. For fluorescence, maintaining an absorbance < 0.1 is critical to avoid the inner filter effect, where emitted light is re-absorbed by other dye molecules in the solution, distorting the emission spectrum and leading to inaccurate quantum yield measurements.

-

-

Absorbance Spectrum Measurement:

-

Action: Use a UV-Vis spectrophotometer. First, run a baseline correction (autozero) with a cuvette containing only the solvent. Then, measure the absorbance of each working solution across a relevant wavelength range (e.g., 400 nm to 700 nm).

-

Causality: The baseline correction removes the absorbance contribution of the solvent and the cuvette itself, isolating the spectral signature of the dye.

-

-

Fluorescence Spectrum Measurement:

-

Action: Use a spectrofluorometer. Set the excitation wavelength (λₑₓ) to the absorption maximum (λₘₐₓ, abs) determined in the previous step. Scan the emission spectrum over a longer wavelength range (e.g., from λₑₓ + 10 nm to 800 nm).

-

Causality: Exciting the molecule at its absorption maximum ensures the most efficient promotion to the excited state, yielding the strongest possible fluorescence signal for detection.

-

-

Data Analysis and Validation:

-

Action: Identify the wavelength of maximum absorbance and maximum emission from the respective spectra. To validate Beer's Law, plot the absorbance at λₘₐₓ against the concentration of your serially diluted samples.

-

Causality: A linear relationship in the Beer's Law plot confirms that the dye is behaving predictably and is not significantly aggregating at the concentrations tested. The slope of this line, divided by the cuvette pathlength (1 cm), provides an empirically determined molar absorptivity coefficient (ε), which serves as a quality control check against published values.

-

Section 5: Visualized Experimental Workflow

The following diagram illustrates the logical flow of the protocol for characterizing DTCI's spectral properties.

Caption: Workflow for the spectroscopic characterization of DTCI.

Conclusion

This compound iodide is a powerful fluorescent probe whose utility is directly tied to its photophysical characteristics. Its absorption and emission maxima are not fixed values but are dynamically influenced by the dye's immediate chemical environment, concentration, and physical constraints. By following rigorous, validated experimental protocols and understanding the causal mechanisms behind spectral shifts—namely solvent effects and aggregation—researchers can effectively harness the properties of DTCI for a wide range of applications in biological and materials science.

References

- Chibisov, A. K., & Görner, H. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. Photochemistry and Photobiology, 57(3), 472-479. [Link]

- Aramendia, P. F., Duchowicz, R., Scaiano, J. C., & Braslavsky, S. E. (1994). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Photochemistry and Photobiology, 60(2), 125-131. [Link]

- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.

- Kumbhakar, D., Lathwal, S., & Jockusch, S. (2011). 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. International Journal of Molecular Sciences, 12(11), 7865–7877. [Link]

- Petrov, N. K., Gulakov, M. N., Alfimov, M. V., Busse, G., Frederichs, B., & Techert, S. (2004). Photophysical Properties of this compound Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 108(40), 8279–8284. [Link]

- ResearchGate. (n.d.). Absorption and emission spectra of 3,3′-diethylthiatricarbocyanine iodide in dimethyl sulfoxide.

- PubChem. (n.d.). This compound iodide. National Center for Biotechnology Information.

- University of Illinois at Urbana-Champaign. (n.d.). Lab 1: Ensemble Fluorescence Basics.

- Zin, N. F. M., & Nawawi, M. A. (2024). Photophysical Properties of 3,3'- Diethylthiacarbocyanine Iodide (DTCI) in Deep Eutectic Solvents (DES) and Molecular Solvents.

- Ghosh, S., & Das, P. K. (2007). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 31(7), 1254-1260. [Link]

- Karlsson, J. K. G., Woodford, O. J., Mustroph, H., & Harriman, A. (2018). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Photochemical & Photobiological Sciences, 17, 99-106. [Link]

- Bilmes, G. M., Tocho, J. O., & Braslavsky, S. E. (1987). Photophysical processes of polymethine dyes. An absorption, emission, and optoacoustic study on 3,3'-diethylthiadicarbocyanine iodide. The Journal of Physical Chemistry, 91(22), 5553–5557. [Link]

- PhotochemCAD. (n.d.). 3,3'-Diethylthiatricarbocyanine iodide.

- Peng, X., et al. (2011). Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange. The Journal of Organic Chemistry, 76(21), 8567–8577. [Link]

- Tatarets, A., et al. (2020). Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins. Royal Society Open Science, 7(7), 200468. [Link]

- Lewis, A. (2015). Spectroscopic Studies of Cyanine Dyes and Serum Albumins for Bioanalytical Applications.

Sources

- 1. This compound iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]

- 2. CAS 905-97-5: 3,3′-Diethylthiacarbocyanine iodide [cymitquimica.com]

- 3. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound iodide | C21H21IN2S2 | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 10. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adipogen.com [adipogen.com]

- 12. PhotochemCAD | this compound iodide [photochemcad.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Photophysical Properties of 3,3'-Diethylthiacarbocyanine Iodide (DTC)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the fluorescence quantum yield and lifetime of the carbocyanine dye, 3,3'-Diethylthiacarbocyanine iodide (DTC). As a widely utilized fluorescent probe in biological imaging, diagnostics, and as a sensitizer in various applications, a thorough understanding of its photophysical properties is paramount for experimental design and data interpretation. This document delves into the core principles governing the fluorescence of DTC, the factors influencing its quantum yield and lifetime, and detailed protocols for their accurate measurement.

Introduction to the Photophysics of this compound Iodide (DTC)

This compound iodide, a member of the carbocyanine dye family, is characterized by two nitrogen-containing heterocyclic moieties linked by a polymethine chain. This extended π-conjugated system is responsible for its strong absorption in the visible region of the electromagnetic spectrum and its characteristic fluorescence. The photophysical behavior of DTC is dictated by the delicate balance between radiative (fluorescence) and non-radiative decay pathways from its first excited singlet state (S₁). The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the duration the molecule remains in the excited state is described by the fluorescence lifetime (τF).

The primary non-radiative decay pathway for DTC in solution is trans-cis photoisomerization around the polymethine chain.[1] This process is highly sensitive to the dye's microenvironment, particularly the viscosity and polarity of the solvent.[2] Restriction of this isomerization, for instance in viscous media or when bound to macromolecules, leads to a significant enhancement of the fluorescence quantum yield.[1][3] Other deactivation pathways, such as intersystem crossing to the triplet state, also play a role, albeit generally to a lesser extent in deaerated solutions.

Factors Influencing the Quantum Yield and Lifetime of DTC

The fluorescence quantum yield and lifetime of DTC are not intrinsic constants but are highly dependent on a multitude of environmental factors. Understanding these dependencies is critical for the effective application of DTC in research and development.

Solvent Effects: Polarity and Viscosity

The solvent environment plays a pivotal role in modulating the photophysical properties of DTC.

-

Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states of the dye, leading to shifts in the absorption and emission spectra.[4] Studies on various cyanine dyes have shown a strong correlation between solvent polarity and their fluorescence lifetimes.[5]

-

Viscosity: Solvent viscosity has a profound impact on the rate of photoisomerization. In highly viscous solvents, the rotational motion required for isomerization is hindered, which suppresses this non-radiative decay channel and consequently increases the fluorescence quantum yield and lifetime.[2][3] This viscosity sensitivity makes DTC and related dyes useful as molecular rotors to probe the microviscosity of their environment.[2]

Concentration and Aggregation

At higher concentrations, DTC molecules can self-associate in solution to form aggregates. These aggregates exhibit distinct photophysical properties compared to the monomeric dye. The nature of this aggregation is dependent on the specific arrangement of the molecules.

-

H-aggregates (Hypsochromic): In these "face-to-face" stacked aggregates, the absorption maximum is blue-shifted (shifted to shorter wavelengths) compared to the monomer. H-aggregates are typically non-fluorescent or weakly fluorescent.

-

J-aggregates (Bathochromic): In "head-to-tail" arranged J-aggregates, the absorption maximum is red-shifted (shifted to longer wavelengths) and often appears as a sharp, intense band. J-aggregates can be highly fluorescent.

The formation of these aggregates can significantly impact the overall fluorescence of a DTC solution and must be considered in quantitative studies.[6]

Temperature

Temperature influences both the solvent viscosity and the thermal energy available to the molecule, thereby affecting the non-radiative decay rates. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield and lifetime due to an increased rate of photoisomerization and other non-radiative processes.

Binding to Macromolecules

When DTC binds to macromolecules such as proteins or nucleic acids, its rotational freedom can be significantly restricted. This mimics the effect of a highly viscous environment, leading to a substantial increase in its fluorescence quantum yield.[7] This property is exploited in various biological assays where an increase in fluorescence intensity signals the binding of the dye to its target.

Quantitative Photophysical Parameters of DTC

The following table summarizes the reported fluorescence quantum yield (ΦF) and lifetime (τF) of DTC in various solvents. It is important to note that these values can be influenced by experimental conditions such as temperature and solute concentration.

| Solvent | Quantum Yield (ΦF) | Lifetime (τF) |

| Ethanol | 0.05[8][9] | - |

| Methanol | 0.045[9] | - |

| Chloroform | 0.042[9] | - |

| DMSO/Toluene (high DMSO fraction) | - | ~300 ps[10] |

| DMSO/Toluene (low DMSO fraction) | - | 500-700 ps[10] |

| In dimyristoylphosphatidyl-choline liposomes | 0.27 (for a dihexyl derivative)[1] | - |

Note: The lifetime data is for a binary solvent mixture and illustrates the sensitivity of τF to the solvent composition. The quantum yield in liposomes is for a closely related derivative and highlights the significant enhancement in a constrained environment.

Experimental Methodologies

Accurate determination of the fluorescence quantum yield and lifetime requires careful experimental design and execution.

Measurement of Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield.[11][12][13][14] This involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

-

Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral range as DTC. For DTC, standards like Rhodamine 6G or Rhodamine 101 in ethanol are suitable.

-

Solvent and Concentration: Use spectroscopic grade solvents. Prepare a series of dilute solutions of both the standard and DTC in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and DTC.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Diagram of the Relative Quantum Yield Measurement Workflow

Caption: Simplified schematic of a TCSPC instrument.

Photophysical Deactivation Pathways of DTC

The excited state of DTC can deactivate through several competing pathways, as illustrated in the Jablonski diagram below.

Caption: Jablonski diagram illustrating the photophysical pathways for DTC.

The rate constants for these processes determine the quantum yield and lifetime:

-

Fluorescence (kF): The radiative decay rate.

-

Internal Conversion & Photoisomerization (kIC + kiso): The dominant non-radiative decay rates in fluid solutions.

-

Intersystem Crossing (kISC): The rate of transition to the triplet state.

The fluorescence quantum yield is given by: ΦF = kF / (kF + kIC + kiso + kISC)

The fluorescence lifetime is given by: τF = 1 / (kF + kIC + kiso + kISC)

By understanding these competing pathways and how they are influenced by the environment, researchers can rationally design experiments and interpret fluorescence data obtained using this compound iodide.

Conclusion

The fluorescence quantum yield and lifetime of this compound iodide are critical parameters that are exquisitely sensitive to the molecular environment. A comprehensive understanding of the interplay between solvent polarity, viscosity, concentration, and temperature is essential for the effective use of this versatile dye in research and drug development. The detailed experimental protocols provided in this guide offer a robust framework for the accurate determination of these key photophysical properties, enabling researchers to harness the full potential of DTC as a fluorescent probe.

References

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

- Levitus, M. (2013). Fluorescence lifetime of cyanine dyes. Methods in Enzymology, 519, 25-42. [Link]

- Krieg, M., & Redmond, R. W. (1994). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Photochemistry and Photobiology, 59(3), 308-315. [Link]

- ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.

- Gaudin, C., Ruel, O., & Clavier, G. (2020). Harnessing Cyanine-like Properties to Develop Bright Fluorogenic Probes Based on Viscosity-Sensitive Molecular Rotors. Chemistry – A European Journal, 26(56), 12811-12818. [Link]

- Pan, H., & Ma, J. (1998). Spectroscopic investigation on solvent effect for cyanine dyes. Dyes and Pigments, 38(3), 191-198. [Link]

- Bilmes, G. M., Tocho, J. O., & Braslavsky, S. E. (1988). Photophysical processes of polymethine dyes. An absorption, emission, and optoacoustic study on 3,3'-diethylthiadicarbocyanine iodide. The Journal of Physical Chemistry, 92(21), 6008-6011. [Link]

- LabRulez LCMS. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- Petrov, N. K., Gulakov, M. N., Alfimov, M. V., Busse, G., Frederichs, B., & Techert, S. (2003). Photophysical Properties of this compound Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 107(33), 6341–6344. [Link]

- Oliveira, A. S., et al. (2008). Surface Photochemistry: 3,3'-Dialkylthia and Selenocarbocyanine Dyes Adsorbed onto Microcrystalline Cellulose. Journal of Physical Chemistry C, 112(49), 19577-19585. [Link]

- Haidekker, M. A., Brady, T. P., Lichlyter, D., & Theodorakis, E. A. (2005). Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. Bioorganic Chemistry, 33(6), 415-425. [Link]

- Haidekker, M. A., & Theodorakis, E. A. (2007). Environment-sensitive behavior of fluorescent molecular rotors. Journal of Biological Engineering, 1, 3. [Link]

- Scilit. (2003). Photophysical Properties of this compound Iodide in Binary Mixtures. The Journal of Physical Chemistry A, 107(33), 6341-6344. [Link]

- Lindsey, J. S. (2018). PhotochemCAD 3, a database of optical properties of >300 common compounds. Photochemistry and Photobiology, 94(2), 290-327. [Link]

- Kuzmin, V. A., et al. (2001). Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA. Russian Chemical Bulletin, 50(7), 1189-1193. [Link]

- HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.

- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards in Fluorescence (pp. 1-42). Springer. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

- Stiti, M., et al. (2022). Principle of the lifetime measurement with TCSPC. Experiments in Fluids, 63(8), 1-16. [Link]

- Valeur, B. (2012).

- Wang, Y., et al. (2018). π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye. New Journal of Chemistry, 42(20), 16979-16986. [Link]

- Becker, W. (2012). The bh TCSPC Handbook. Becker & Hickl GmbH. [Link]

- Tanaka, F., et al. (2001). Proposal of fluorescence lifetime in chloroform as a convenient parameter for electron injection efficiency from a dye to a TiO2 electrode.

Sources

- 1. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harnessing Cyanine‐like Properties to Develop Bright Fluorogenic Probes Based on Viscosity‐Sensitive Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. π-Stacked and unstacked aggregate formation of 3,3′-diethylthiatricarbocyanine iodide, a near-infrared dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. PhotochemCAD | this compound iodide [photochemcad.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. iss.com [iss.com]

- 14. jasco-global.com [jasco-global.com]

Early research on 3,3'-Diethylthiacarbocyanine iodide analogs

An In-depth Technical Guide to the Early Research of 3,3'-Diethylthiacarbocyanine Iodide and its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the foundational research on this compound iodide, a prototypical cyanine dye, and its early analogs. We will explore the initial synthesis, the pioneering studies of its unique photophysical properties, and the early applications that paved the way for its extensive use in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental principles of cyanine dye chemistry.

The Dawn of Cyanine Dyes: A Historical Perspective

The story of cyanine dyes is intrinsically linked to the development of photography. In the late 19th and early 20th centuries, chemists were in pursuit of compounds that could extend the spectral sensitivity of photographic emulsions beyond the blue and violet regions of the spectrum. This quest led to the discovery and development of a class of synthetic dyes known as cyanine dyes, which are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei.

This compound iodide, often abbreviated as DTCI, emerged as a benchmark compound in this family. Its relatively simple, symmetrical structure, coupled with its vibrant color and sharp absorption spectrum, made it an ideal candidate for early photophysical studies.

Synthesis of this compound Iodide: The Foundational Chemistry

The early syntheses of this compound iodide were elegant examples of condensation chemistry. The general principle involves the reaction of two equivalents of a quaternary salt of a heterocyclic base with a source for the central carbon of the trimethine chain.

Core Synthetic Pathway

A common and historically significant method for the synthesis of this compound iodide involves the condensation of 2-methylbenzothiazole ethiodide with an orthoformate.

Figure 1: A simplified diagram illustrating the synthetic pathway to this compound Iodide.

Step-by-Step Experimental Protocol (Based on historical methods)

-

Quaternization: 2-Methylbenzothiazole is reacted with excess ethyl iodide in a sealed tube or under reflux to yield 2-methylbenzothiazole ethiodide.

-

Condensation: Two equivalents of the resulting 2-methylbenzothiazole ethiodide are dissolved in a suitable solvent, typically pyridine, which also acts as a base.

-

Methine Bridge Formation: Triethyl orthoformate is added to the solution. This serves as the source for the central methine (=CH-) group of the trimethine chain.

-

Reaction: The mixture is heated under reflux for a specific period. The pyridine facilitates the condensation reaction by deprotonating the active methyl group of the benzothiazole salt.

-

Isolation and Purification: Upon cooling, the dye crystallizes out of the solution. The crude product is then collected by filtration and purified by recrystallization, often from ethanol, to yield dark, metallic-green crystals of this compound iodide.

Photophysical Properties: The Phenomenon of J-Aggregation

One of the most fascinating and extensively studied aspects of this compound iodide is its ability to form highly ordered aggregates, known as J-aggregates, in solution. These aggregates exhibit a sharp, intense, and red-shifted absorption band relative to the monomeric dye. This phenomenon was first described in detail by E.E. Jelley and is often referred to as the J-band.

Monomer vs. J-Aggregate Spectral Characteristics

| Species | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Fluorescence Emission |

| Monomer | ~550-560 nm | High | Strong, around 580 nm |

| J-Aggregate | ~600-650 nm (J-band) | Very High | Often quenched or red-shifted |

The formation of J-aggregates is highly dependent on factors such as concentration, solvent polarity, and the presence of salts. In dilute solutions or in organic solvents like methanol, the dye exists predominantly as monomers. As the concentration increases or in aqueous solutions, the molecules self-assemble into these ordered structures.

Figure 2: The process of J-aggregation from monomeric this compound Iodide.

Early Analogs and Structure-Property Relationship Studies

The foundational structure of this compound iodide served as a template for the synthesis of a vast number of analogs. Early researchers systematically modified the molecule to understand the relationship between its chemical structure and its photophysical properties.

Key Structural Modifications:

-

Polymethine Chain Length: Extending the polymethine chain (e.g., to dicarbocyanines and tricarbocyanines) resulted in a significant bathochromic (red) shift in the absorption maximum, with a general shift of about 100 nm for each additional vinyl group.

-

Heterocyclic Nuclei: Replacing the benzothiazole ring with other heterocycles such as benzoxazole, benzoselenazole, or quinoline allowed for fine-tuning of the spectral properties.

-

Substituents on the Heterocycle: The addition of substituents (e.g., methyl, chloro, methoxy) to the aromatic rings of the heterocyclic nuclei could also modulate the absorption and aggregation properties of the dye.

-

N-Alkyl Chains: Varying the length of the N-alkyl chains (e.g., from ethyl to methyl or propyl) had a more subtle effect on the spectral properties but could influence the solubility and aggregation tendency of the dye.

These early systematic studies laid the groundwork for the rational design of cyanine dyes with specific spectral properties for a wide range of applications.

Foundational Applications: Photographic Sensitization

The primary driver for the early research into this compound iodide and its analogs was their application as spectral sensitizers in photographic emulsions. Silver halide crystals, the light-sensitive component of photographic film, are inherently sensitive only to blue and ultraviolet light.